FMOC-L-allo-Isoleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

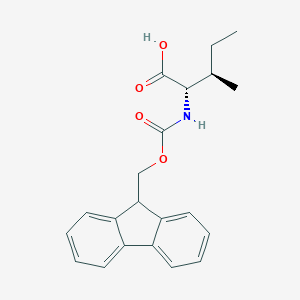

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214047 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251316-98-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251316-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of FMOC-L-allo-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Fmoc-L-allo-isoleucine, a critical non-proteinogenic amino acid derivative utilized in the synthesis of specialized peptides for therapeutic and research applications. The following sections detail the multi-step synthesis from the readily available L-isoleucine, including experimental protocols, quantitative data, and analytical methods for purity assessment.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the epimerization of the α-carbon of L-isoleucine. A common and effective strategy involves the following key stages:

-

N-Acetylation of L-Isoleucine: The amino group of L-isoleucine is first protected with an acetyl group to facilitate the subsequent epimerization.

-

Epimerization of N-acetyl-L-isoleucine: The protected amino acid undergoes epimerization at the α-carbon to yield a diastereomeric mixture of N-acetyl-L-isoleucine and N-acetyl-L-allo-isoleucine.

-

Enzymatic Resolution: The diastereomeric mixture is resolved using an acylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-isomer, allowing for the separation of the desired L-allo-isoleucine derivative.

-

Deacetylation of N-acetyl-L-allo-isoleucine: The isolated N-acetyl-L-allo-isoleucine is deprotected to yield L-allo-isoleucine.

-

FMOC Protection: The purified L-allo-isoleucine is then protected with the fluorenylmethoxycarbonyl (Fmoc) group to produce the final product.

The overall workflow is depicted in the diagram below.

Experimental Protocols

Step 1: N-Acetylation of L-Isoleucine

This procedure protects the amino group of L-isoleucine prior to epimerization.

Methodology:

-

Suspend L-isoleucine (1.0 equivalent) in glacial acetic acid.

-

Add acetic anhydride (2.0-3.0 equivalents) to the suspension.

-

Heat the reaction mixture at reflux for 1-2 hours, during which the solid should dissolve.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude N-acetyl-L-isoleucine from a suitable solvent system, such as water or ethanol/water, to yield a white crystalline solid.

Step 2: Epimerization of N-acetyl-L-isoleucine

This step induces the formation of the L-allo diastereomer.

Methodology:

-

Dissolve N-acetyl-L-isoleucine (1.0 equivalent) in acetic anhydride.

-

Heat the solution at reflux for 2-4 hours to induce epimerization at the α-carbon.

-

Monitor the reaction by a suitable method (e.g., polarimetry or chiral chromatography of a hydrolyzed sample) to determine the point of equilibration.

-

Cool the reaction mixture to room temperature.

-

Remove the acetic anhydride under reduced pressure to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-L-allo-isoleucine.

Step 3: Enzymatic Resolution of N-acetyl-isoleucine Diastereomers

This crucial step separates the desired L-allo diastereomer.

Methodology:

-

Dissolve the mixture of N-acetyl-isoleucine diastereomers in water and adjust the pH to 7.0-8.0 with a suitable base (e.g., lithium hydroxide or sodium hydroxide).

-

Add Acylase I from porcine kidney or Aspergillus oryzae to the solution. The enzyme loading is typically between 1-5% (w/w) of the substrate.

-

Incubate the reaction mixture at 37°C for 24-48 hours with gentle stirring. The acylase will selectively hydrolyze the N-acetyl group from L-isoleucine, leaving N-acetyl-L-allo-isoleucine intact.

-

Monitor the reaction for the consumption of N-acetyl-L-isoleucine.

-

Upon completion, acidify the reaction mixture to a pH of approximately 3 with a dilute acid (e.g., HCl) to precipitate the unreacted N-acetyl-L-allo-isoleucine.

-

Filter the precipitate and wash with cold water. The filtrate contains the hydrolyzed L-isoleucine, which can be recovered and recycled.

-

The solid is the enriched N-acetyl-L-allo-isoleucine.

Step 4: Deacetylation of N-acetyl-L-allo-isoleucine

This step removes the acetyl protecting group to yield the free amino acid.

Methodology:

-

Suspend the enriched N-acetyl-L-allo-isoleucine in a solution of methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) in methanol at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Neutralize the reaction mixture with an ion-exchange resin (H+ form) until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Evaporate the combined filtrate under reduced pressure to obtain crude L-allo-isoleucine.

-

Recrystallize the crude product from water/ethanol to yield pure L-allo-isoleucine.

Step 5: FMOC Protection of L-allo-Isoleucine

This is the final step to produce the desired FMOC-protected amino acid.

Methodology:

-

Dissolve L-allo-isoleucine (1.0 equivalent) in a 1:1 mixture of THF and water to a concentration of approximately 1 mmol per 5 ml.[1]

-

Adjust the pH of the solution to 9.5 with 1N NaOH.[1]

-

While stirring vigorously, add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su) (1.05 equivalents) in small portions, maintaining the pH at 9.5 by adding 1N NaOH as needed.[1]

-

Continue the reaction until the pH remains stable, indicating the consumption of the amino acid.[1]

-

Transfer the reaction mixture to a separatory funnel and wash three times with hexane to remove unreacted Fmoc-O-Su.[1]

-

Collect the aqueous layer and acidify to a pH of 1-2 with 10% aqueous HCl. This will precipitate the this compound.[1]

-

Extract the product with ethyl acetate (five times).[1]

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.[1]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[1]

Purification of this compound

Methodology:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.

-

Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.

-

Alternatively, recrystallization can be performed from an ethanol/water mixture.[2] Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists. Cool the solution to induce crystallization.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each stage of the synthesis. Note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Product | Typical Yield (%) | Purity Assessment |

| 1 | N-acetyl-L-isoleucine | 85-95 | Melting Point, NMR |

| 2 | N-acetyl-isoleucine diastereomeric mixture | ~100 (quantitative) | Not applicable |

| 3 | N-acetyl-L-allo-isoleucine (after resolution) | 35-45 (from diastereomeric mixture) | Chiral GC/HPLC of hydrolyzed sample |

| 4 | L-allo-Isoleucine | 80-90 | NMR, Optical Rotation |

| 5 | Crude this compound | 85-95 | TLC, HPLC |

| 6 | Purified this compound | 70-85 (after recrystallization) | Chiral HPLC (≥99%), NMR, Mass Spectrometry |

Purity Analysis by Chiral HPLC

The enantiomeric and diastereomeric purity of the final this compound is critical and is best determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T, R) are often effective for the separation of Fmoc-amino acid enantiomers.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA), is commonly used. A typical mobile phase could be 10% isopropanol in hexane with 0.1% TFA.

-

Detection: UV detection at 254 nm or 265 nm is suitable for the Fmoc group.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

The logical relationship for selecting an appropriate chiral HPLC method is outlined below.

Conclusion

The synthesis and purification of this compound is a well-established but exacting process that requires careful control over each step to ensure high diastereomeric and enantiomeric purity. The combination of chemical epimerization and enzymatic resolution is a powerful strategy to obtain the desired L-allo-isoleucine precursor. Subsequent FMOC protection and rigorous purification, verified by chiral HPLC, are essential to provide a final product suitable for demanding applications in peptide synthesis and drug development. This guide provides a robust framework for researchers and scientists to successfully produce high-quality this compound.

References

A Technical Guide to the Physicochemical Properties of Fmoc-L-allo-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-allo-isoleucine is a non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides and peptidomimetics. As a stereoisomer of L-isoleucine, the unique spatial arrangement of its side chain can impart distinct conformational properties to peptides, influencing their biological activity, stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in solid-phase peptide synthesis (SPPS). Understanding these characteristics is paramount for its effective utilization in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are a combination of reported data and theoretical predictions.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃NO₄ | [1] |

| Molecular Weight | 353.4 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 139-145 °C | |

| Solubility | Slightly soluble in Chloroform, DMF, and DMSO. | |

| Predicted pKa | 3.92 ± 0.22 | |

| Storage Conditions | 2-8°C | |

| Chiral Purity | ≥98% (typically determined by chiral HPLC) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[2][3][4][5]

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents can be determined using the shake-flask method followed by concentration analysis.

Protocol:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is centrifuged or filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: [1][6][7][8] FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound, such as the urethane C=O, aromatic C=C of the fluorenyl group, and the carboxylic acid O-H and C=O groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10][11][12][13][14] ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound. The distinct stereochemistry of the allo-isoleucine side chain will result in a unique set of chemical shifts and coupling patterns compared to its isoleucine diastereomer.[14]

Mass Spectrometry (MS): [15][16][17][18][19][20][21] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this purpose.[15][16][17][18][19]

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Ionization: The solution is introduced into the ESI source where it is converted into gas-phase ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment ions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[22][23][24] The following workflow outlines the incorporation of an this compound residue into a growing peptide chain on a solid support.

Biological Significance and Signaling Pathways

This compound itself is not known to be directly involved in signaling pathways. However, its incorporation into a peptide can significantly alter the peptide's biological activity by modifying its three-dimensional structure. This, in turn, can affect how the peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR), thereby influencing downstream signaling.[25][26] The presence of L-allo-isoleucine can lead to changes in peptide backbone conformation and side-chain presentation, which may enhance or reduce binding affinity and signaling efficacy.[27]

For instance, a peptide hormone containing L-allo-isoleucine might exhibit altered binding to its GPCR, affecting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), a key second messenger.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its unique stereochemistry offers the potential to create peptides with novel structures and enhanced biological properties. A thorough understanding of its physicochemical characteristics and its behavior in solid-phase peptide synthesis is essential for its successful application in the design and synthesis of next-generation peptide therapeutics. The protocols and data presented in this guide provide a foundational resource for researchers working with this important amino acid derivative.

References

- 1. mse.washington.edu [mse.washington.edu]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. rtilab.com [rtilab.com]

- 9. benchchem.com [benchchem.com]

- 10. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 13. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. verifiedpeptides.com [verifiedpeptides.com]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 22. bachem.com [bachem.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. chempep.com [chempep.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

FMOC-L-allo-Isoleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of FMOC-L-allo-Isoleucine, a critical building block for peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of incorporating L-allo-isoleucine into peptides.

Core Chemical and Physical Data

This compound is a non-proteinogenic amino acid derivative widely utilized in the synthesis of novel peptides. Its unique stereochemistry offers opportunities to modulate the conformational properties and biological activities of synthetic peptides.

| Property | Value | Citations |

| CAS Number | 251316-98-0 | [1][2][3] |

| Molecular Weight | 353.4 g/mol | [1][2] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |

| Synonyms | Fmoc-allo-L-Ile-OH, Fmoc-(2S,3R)-2-amino-3-methylpentanoic acid | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 99% (Chiral HPLC) | [2] |

| Storage | 0-8°C | [2] |

Application in Peptide Synthesis: An Overview

The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-allo-isoleucine makes it ideally suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][4] This method allows for the stepwise assembly of amino acids on a solid resin support, offering a milder and more convenient alternative to traditional Boc/Benzyl chemistry.[4] The incorporation of unnatural amino acids like L-allo-isoleucine is a key strategy for enhancing the proteolytic stability and modulating the biological activity of peptides.[5][6] The distinct stereochemistry of L-allo-isoleucine, compared to its diastereomer L-isoleucine, can significantly influence the three-dimensional structure of a peptide and its binding affinity to biological targets.[6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of an L-allo-Isoleucine Containing Peptide

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy. This protocol is based on standard SPPS procedures and can be adapted for specific peptide sequences.

I. Resin Preparation and Swelling

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

-

Place the resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.[5]

-

Drain the DMF.[5]

II. Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]

-

Thoroughly wash the resin with DMF to remove residual piperidine.

The general workflow for Fmoc deprotection is illustrated below:

III. Amino Acid Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.[7]

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[7]

-

Immediately transfer the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered unnatural amino acids, extended coupling times or double coupling may be necessary.[7]

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a successful coupling.

Below is a diagram illustrating the amino acid coupling step in SPPS.

IV. Peptide Chain Elongation

Repeat the deprotection (Step II) and coupling (Step III) cycles for each subsequent amino acid in the desired peptide sequence.

V. Cleavage and Deprotection

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and then Methanol. Dry the resin under vacuum.[5]

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.[5]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[5]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

The incorporation of L-allo-isoleucine has been explored in the synthesis of various bioactive peptides, including the desotamide family of antibiotics.[8][9] These cyclic hexapeptides exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][10] Structure-activity relationship studies of desotamide analogues have revealed that substitutions at the L-allo-isoleucine position can significantly impact antibacterial potency.[8][10]

While the precise signaling pathways modulated by L-allo-isoleucine-containing peptides are a subject of ongoing research, the parent amino acid, L-isoleucine, is known to play a role in regulating the mTOR (mechanistic Target of Rapamycin) signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation.[11] The mTOR signaling network integrates signals from nutrients, such as amino acids, and growth factors to control key cellular processes like protein synthesis and autophagy.[12][13] It is plausible that peptides containing L-allo-isoleucine could interact with cellular targets and modulate signaling pathways, although specific details remain to be fully elucidated.

The diagram below provides a simplified overview of the mTOR signaling pathway, which is known to be influenced by amino acid availability.

Conclusion

This compound is a valuable tool for peptide chemists and drug discovery professionals. Its incorporation into peptides can lead to novel analogs with enhanced biological properties. The use of standard Fmoc-SPPS protocols, with potential minor modifications to account for steric hindrance, allows for the efficient synthesis of L-allo-isoleucine-containing peptides. Further research into the specific mechanisms of action and signaling pathways affected by these peptides will continue to unlock their therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 251316-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Desotamide Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of FMOC-L-allo-Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of FMOC-Amino Acid Solubility

The solubility of FMOC-protected amino acids is primarily dictated by a balance of factors, including the large, hydrophobic fluorenylmethoxycarbonyl (FMOC) group and the physicochemical properties of the amino acid side chain. The bulky, nonpolar FMOC group generally imparts good solubility in many organic solvents. However, the nature of the amino acid side chain can significantly influence this behavior.

Isoleucine possesses a hydrophobic, aliphatic side chain. This inherent hydrophobicity contributes to its solubility in nonpolar organic solvents while limiting its solubility in aqueous solutions. The "allo" stereoisomerism of FMOC-L-allo-Isoleucine, a diastereomer of FMOC-L-isoleucine, will result in different physical properties, including solubility, due to variations in the crystal lattice energy and intermolecular interactions.

Qualitative Solubility of this compound

Based on available data for FMOC-protected amino acids with similar hydrophobic side chains, the following table summarizes the expected qualitative solubility of this compound in common organic solvents used in peptide synthesis.

| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | The most common and effective solvent for dissolving FMOC-amino acids for SPPS. |

| Dimethyl Sulfoxide | DMSO | Good to Excellent | Often used as an alternative to DMF, with high solvating power. |

| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | A strong solvent, particularly for hydrophobic sequences, though some FMOC-amino acids may show greater decomposition over time compared to DMF. |

| Dichloromethane | DCM | Limited | Generally a poor solvent for FMOC-amino acids alone and is more commonly used for washing steps or in solvent mixtures. |

| Tetrahydrofuran | THF | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |

| Acetonitrile | ACN | Limited to Moderate | Solubility can be variable; often used in solvent mixtures for purification. |

| Chloroform | CHCl₃ | Slightly Soluble | Limited utility for dissolution in SPPS applications. |

| Ethanol | EtOH | Sparingly Soluble | The hydrophobic FMOC group and isoleucine side chain limit solubility. |

| Water | H₂O | Sparingly Soluble | The hydrophobic nature of the molecule significantly limits its solubility in aqueous solutions.[1] |

Estimated Quantitative Solubility of this compound

While precise, experimentally determined values for this compound are not published, we can extrapolate estimates from structurally similar compounds. For example, FMOC-L-leucine, which also has a C6 side chain, has a reported solubility of approximately 30 mg/mL in ethanol, DMSO, and DMF.[2][3] Given the structural similarity, the solubility of this compound is expected to be in a comparable range in these solvents.

| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Estimated Molarity (M)¹ |

| N,N-Dimethylformamide | DMF | ~20 - 40 | ~0.057 - 0.113 |

| Dimethyl Sulfoxide | DMSO | ~20 - 40 | ~0.057 - 0.113 |

| N-Methyl-2-pyrrolidone | NMP | ~20 - 40 | ~0.057 - 0.113 |

¹ Molarity calculated based on a molecular weight of 353.42 g/mol for this compound.

Disclaimer: These values are estimations and should be used as a guideline. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Protocol for Determining Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMF, DMSO, NMP), HPLC grade

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the minimum time required for the concentration to plateau.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the FMOC group absorbs strongly (e.g., 265 nm or 301 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

A Technical Guide to the Structural Analysis of FMOC-L-allo-Isoleucine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of N-α-Fmoc-L-allo-isoleucine using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines detailed experimental protocols, presents key NMR data, and illustrates the logical workflow for spectral interpretation and final structure elucidation. This guide is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and analytical sciences.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-allo-isoleucine (FMOC-L-allo-Isoleucine) is a derivative of L-allo-isoleucine, a non-proteinogenic amino acid. L-allo-isoleucine is a diastereomer of L-isoleucine, differing in the stereochemistry at the β-carbon. The FMOC protecting group is widely used in solid-phase peptide synthesis, making the characterization of FMOC-amino acids, including their stereoisomers, crucial for quality control and the synthesis of stereochemically pure peptides.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, conformation, and dynamics. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously determine the constitution and relative stereochemistry of molecules like this compound. This guide will focus on the application of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC for the complete structural assignment of this compound.

Experimental Protocols

The following sections describe the methodologies for sample preparation and NMR data acquisition for the structural analysis of this compound.

Sample Preparation

-

Compound: High-purity this compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents for FMOC-protected amino acids. The choice of solvent can influence chemical shifts. For this guide, we will consider data acquired in CDCl₃.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure:

-

Weigh the this compound sample accurately and transfer it to a clean, dry NMR tube.

-

Add the deuterated solvent to the NMR tube to the appropriate volume.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

-

DEPT-135:

-

Used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative.

-

-

2D COSY (Correlation Spectroscopy):

-

Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This is crucial for identifying adjacent protons in the molecule.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates protons with their directly attached carbons (¹JCH). This allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This experiment is vital for connecting different spin systems and assigning quaternary carbons.

-

Data Presentation and Interpretation

The structural elucidation of this compound relies on the systematic analysis of the data obtained from the NMR experiments outlined above. A key aspect of the analysis is the differentiation from its diastereomer, FMOC-L-isoleucine. A study by Anderson et al. highlights that the chemical shift of the α-proton and the ³JCH-CH coupling constants are reliable indicators for distinguishing between isoleucine and allo-isoleucine residues.[1]

NMR Data Tables

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled based on typical values for FMOC-protected amino acids and isoleucine derivatives.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Atom Number | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | H-α | ~4.4 - 4.6 | dd | ~9.0, ~4.0 |

| 2 | H-β | ~2.0 - 2.2 | m | - |

| 3a, 3b | H-γ | ~1.2 - 1.4 | m | - |

| 4 | H-γ' | ~1.0 - 1.1 | d | ~7.0 |

| 5 | H-δ | ~0.9 - 1.0 | t | ~7.5 |

| 6 | H-9 | ~4.2 - 4.3 | t | ~7.0 |

| 7a, 7b | H-10 | ~4.4 - 4.5 | d | ~7.0 |

| 8, 11 | H-Ar | ~7.7 - 7.8 | d | ~7.5 |

| 9, 10 | H-Ar | ~7.5 - 7.6 | d | ~7.5 |

| 12, 13 | H-Ar | ~7.3 - 7.4 | t | ~7.5 |

| 14, 15 | H-Ar | ~7.2 - 7.3 | t | ~7.5 |

| NH | NH | ~5.3 - 5.5 | d | ~9.0 |

| COOH | OH | ~10.0 - 12.0 | br s | - |

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Atom Number | Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| 1 | C-α | ~58 - 60 | CH |

| 2 | C-β | ~37 - 39 | CH |

| 3 | C-γ | ~24 - 26 | CH₂ |

| 4 | C-γ' | ~15 - 17 | CH₃ |

| 5 | C-δ | ~11 - 13 | CH₃ |

| 6 | C-9 | ~47 - 48 | CH |

| 7 | C-10 | ~67 - 68 | CH₂ |

| 8, 11 | C-Ar | ~141 - 142 | Cq |

| 9, 10 | C-Ar | ~143 - 144 | Cq |

| 12, 13 | C-Ar | ~127 - 128 | CH |

| 14, 15 | C-Ar | ~125 - 126 | CH |

| 16, 17 | C-Ar | ~120 - 121 | CH |

| 18 | C=O | ~156 - 158 | Cq |

| 19 | C=O | ~175 - 177 | Cq |

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR analysis and the key correlations used for structural elucidation.

Experimental and Analytical Workflow

Caption: Workflow for the structural analysis of this compound using NMR.

NMR Correlation Network for Structural Assignment

Caption: Key 2D NMR correlations for the structural assignment of this compound.

Conclusion

The structural analysis of this compound can be effectively achieved through a systematic application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides a wealth of information that allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular structure. The differentiation from its diastereomer, FMOC-L-isoleucine, is reliably accomplished by careful analysis of the chemical shift and coupling constants of the α-proton. The methodologies and data presented in this guide serve as a valuable resource for researchers involved in peptide synthesis and the characterization of chiral molecules.

References

An In-depth Technical Guide to the Chiral Purity Assessment of FMOC-L-allo-Isoleucine

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of amino acid derivatives is paramount for the synthesis of stereochemically defined peptides. FMOC-L-allo-Isoleucine, a non-proteinogenic amino acid, presents a unique analytical challenge due to the presence of two chiral centers, giving rise to four stereoisomers: L-allo-Isoleucine, D-allo-Isoleucine, L-Isoleucine, and D-Isoleucine. This guide provides a comprehensive overview of the methodologies for assessing the chiral purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).

The Importance of Chiral Purity in Peptide Synthesis

The incorporation of chirally pure amino acids is a critical quality attribute in the manufacturing of therapeutic peptides. The presence of undesired stereoisomers can lead to the formation of diastereomeric peptides with altered pharmacological, toxicological, and immunological properties. For this compound, it is crucial to control the levels of its enantiomer (FMOC-D-allo-Isoleucine) and its diastereomers (FMOC-L-Isoleucine and FMOC-D-Isoleucine). Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of these stereoisomers, ensuring that the starting material meets the stringent purity requirements for peptide synthesis.[1][2]

Analytical Approaches: Chiral High-Performance Liquid Chromatography

Chiral HPLC is the cornerstone for the enantiomeric and diastereomeric purity assessment of FMOC-protected amino acids. The separation is achieved through the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the stereoisomers and thus enabling their separation. The most successful CSPs for the resolution of FMOC-amino acids fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cinchona alkaloid-based columns.[3]

Data Presentation: Comparison of Chiral Stationary Phases

The selection of the appropriate CSP and the optimization of the mobile phase are critical for achieving baseline separation of all four stereoisomers of FMOC-Isoleucine. Below is a summary of recommended starting conditions for different types of CSPs.

| Chiral Stationary Phase (CSP) Type | Recommended Column | Typical Mobile Phase | Key Performance Characteristics |

| Polysaccharide-Based | Lux® Cellulose-1 or Lux® Cellulose-2 | Isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)[4] | Broad applicability for FMOC-amino acids; baseline resolution is often achievable with analysis times under 25 minutes.[2][4] |

| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T or CHIROBIOTIC® R | Reversed-phase: Methanol/Water or Acetonitrile/Water with acidic or basic additives (e.g., TFA, Ammonium Acetate). Polar organic mode is also an option.[5] | CHIROBIOTIC® T is often the best choice for FMOC-amino acids in reversed-phase mode. These columns are also compatible with LC-MS.[5] |

| Cinchona Alkaloid-Based | CHIRALPAK® QN-AX | Methanol/Acetonitrile mixtures with additives like Triethylamine (TEA) and Formic Acid (FA). | Effective for the separation of acidic compounds like N-protected amino acids. |

Experimental Protocols

Detailed methodologies are essential for the successful implementation of chiral separation methods. Below are two detailed protocols using different types of chiral stationary phases.

Protocol 1: Polysaccharide-Based CSP

This protocol is a general starting point for the analysis of this compound using a polysaccharide-based chiral column.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)[3]

-

Mobile Phase: Acetonitrile / Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)[4]

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 5 µL[4]

-

Temperature: Ambient[4]

-

Detection: UV at 220 nm or 265 nm[4]

2. Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a resolution standard containing all four stereoisomers of FMOC-Isoleucine if available, or a racemic mixture of FMOC-DL-allo-Isoleucine and FMOC-DL-Isoleucine to confirm the separation of all species.

3. Chromatographic Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the resolution standard to determine the retention times and resolution of all stereoisomers.

-

Inject the this compound sample.

4. Data Analysis:

-

Integrate the peak areas for all observed stereoisomers.

-

Calculate the percentage of each impurity relative to the main this compound peak.

-

The enantiomeric excess (% ee) can be calculated if the enantiomer is the only impurity of concern: % ee = [ (Area of L-allo - Area of D-allo) / (Area of L-allo + Area of D-allo) ] x 100

Protocol 2: Macrocyclic Glycopeptide-Based CSP

This protocol provides an alternative method using a macrocyclic glycopeptide-based column, which may offer different selectivity.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[5]

-

Mobile Phase: Methanol / 0.1% Ammonium Trifluoroacetate (NH4TFA) in Water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Temperature: 25 °C

-

Detection: UV at 254 nm

2. Sample Preparation:

-

Follow the same procedure as in Protocol 1, using the mobile phase for this method as the diluent.

3. Chromatographic Procedure:

-

Follow the same procedure as in Protocol 1.

4. Data Analysis:

-

Follow the same procedure as in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Chiral Purity Assessment

The following diagram illustrates the logical workflow for the chiral purity assessment of this compound.

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Logical Relationship of Isoleucine Stereoisomers

The following diagram illustrates the stereochemical relationships between the four isomers of isoleucine.

Caption: Stereoisomeric Relationships of FMOC-Isoleucine.

Conclusion

The chiral purity assessment of this compound is a critical step in ensuring the quality and safety of synthetic peptides. Chiral HPLC, particularly with polysaccharide-based and macrocyclic glycopeptide-based stationary phases, offers robust and reliable methods for the separation and quantification of all four stereoisomers. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish effective analytical strategies for this important building block. The successful implementation of these methods will contribute to the development of high-quality, chirally pure peptide therapeutics.

References

L-Allo-Isoleucine in Natural Peptides: A Technical Guide to Its Discovery, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-allo-isoleucine, a stereoisomer of L-isoleucine, is increasingly recognized for its pivotal role in the structure and function of various naturally occurring peptides. Initially identified as a metabolic byproduct, its deliberate incorporation into peptide natural products by microorganisms confers significant biological activities, including potent antimicrobial properties. This technical guide provides an in-depth exploration of the discovery of L-allo-isoleucine in natural peptides, its biosynthesis, and its profound impact on peptide conformation and bioactivity. We delve into the mechanisms of action of notable L-allo-isoleucine-containing peptides such as teixobactin and desotamides, and present detailed experimental protocols for their identification and characterization. Furthermore, this guide highlights the therapeutic significance and potential of these unique peptides in the ongoing search for novel drug candidates.

Introduction

L-allo-isoleucine is a diastereomer of the common proteinogenic amino acid L-isoleucine, differing in the stereochemistry at the β-carbon.[1] While present in trace amounts in healthy human serum, it is a key biomarker for maple syrup urine disease.[2][3] Beyond its role in human metabolism, L-allo-isoleucine is a crucial component of a variety of natural peptides produced by microorganisms.[4] Its incorporation is not a random event but a specific enzymatic process that often imparts unique structural and functional properties to the parent peptide, including enhanced biological activity and resistance to proteolysis. This guide will provide a comprehensive overview of the discovery, biosynthesis, and significance of L-allo-isoleucine in natural peptides, with a focus on its implications for drug discovery and development.

Discovery and Biosynthesis of L-Allo-Isoleucine

The precise enzymatic origin of L-allo-isoleucine in natural products was a long-standing puzzle until the discovery of a novel two-enzyme system in bacteria.[4][5] This biosynthetic pathway involves the epimerization of L-isoleucine to L-allo-isoleucine.

The Enzymatic Machinery

The biosynthesis of L-allo-isoleucine is catalyzed by a pair of enzymes: a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and a novel isomerase.[4][6] Two such enzyme pairs have been characterized: DsaD/DsaE in the desotamide biosynthetic pathway and MfnO/MfnH in the marformycin pathway.[4][5]

-

Aminotransferase (DsaD/MfnO): This enzyme, linked to a PLP cofactor, initiates the process.

-

Isomerase (DsaE/MfnH): This enzyme facilitates the epimerization at the β-carbon of L-isoleucine, converting it to L-allo-isoleucine.[4]

The reaction is bidirectional, allowing for the interconversion of L-isoleucine and L-allo-isoleucine.[4][5]

L-Allo-Isoleucine in Natural Peptides: Case Studies

The presence of L-allo-isoleucine has been identified in several classes of natural peptides, significantly influencing their biological activities.

Desotamides

The desotamides are a family of cyclic hexapeptides isolated from Streptomyces species.[7][8] They exhibit antibacterial activity primarily against Gram-positive bacteria.[8][9] Structure-activity relationship studies on desotamide A have revealed that the L-allo-isoleucine residue at position II is important for its bioactivity.[9][10]

Marformycins

Marformycins are antimicrobial cyclodepsipeptides produced by Streptomyces drozdowiczii.[11][12] The presence of L-allo-isoleucine contributes to the specific conformation of these peptides, which is crucial for their antibacterial action.[11][13]

Teixobactin

Teixobactin, a cyclic depsipeptide from the bacterium Eleftheria terrae, contains a D-allo-isoleucine residue and has garnered significant attention for its potent antimicrobial activity against a broad range of Gram-positive pathogens, with no detectable resistance development.[14][15]

Significance in Biological Activity and Mechanism of Action

The incorporation of L-allo-isoleucine into a peptide chain can have profound effects on its three-dimensional structure, which in turn dictates its biological activity. The altered stereochemistry can lead to changes in hydrogen bonding patterns, overall peptide conformation, and interaction with biological targets.

Teixobactin: A Dual-Pronged Attack

The mechanism of action of teixobactin is a prime example of the significance of its unique structure. Teixobactin targets lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall.[16][17] The binding of teixobactin to lipid II initiates a two-pronged attack:

-

Inhibition of Cell Wall Synthesis: By sequestering lipid II, teixobactin prevents its use in the construction of the peptidoglycan layer, thereby halting cell wall formation.[15]

-

Membrane Disruption: The teixobactin-lipid II complex assembles into supramolecular fibrils that disrupt the integrity of the bacterial cell membrane, leading to ion leakage and cell death.[16][17]

Quantitative Data

The biological activity of L-allo-isoleucine-containing peptides is often quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Peptide/Analogue | Organism | MIC (µg/mL) | Reference |

| Desotamide A | Staphylococcus aureus | 16-64 | [8] |

| Desotamide A | Streptococcus pneumoniae | 8-32 | [8] |

| Desotamide A4 (L-allo-Ile -> L-Ile, Gly -> D-Lys) | Staphylococcus aureus (MRSA) | 8-32 | [9] |

| Desotamide A6 (L-allo-Ile -> L-Ile, Gly -> D-Arg) | Staphylococcus aureus (MRSA) | 8-32 | [9] |

| Teixobactin | Staphylococcus aureus | 0.2 | [15] |

| Teixobactin | Mycobacterium tuberculosis | 0.4 | [15] |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected L-allo-isoleucine containing peptides and their analogues.

Experimental Protocols

The identification and characterization of L-allo-isoleucine in natural peptides require a combination of sophisticated analytical techniques.

Isolation and Purification of L-Allo-Isoleucine-Containing Peptides

A general workflow for the isolation of these peptides from a microbial source is outlined below.

Identification of L-Allo-Isoleucine

6.2.1. Acid Hydrolysis and Amino Acid Analysis

-

Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by treatment with 6 M HCl at 110°C for 24 hours.

-

Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

-

LC-MS Analysis: The derivatized amino acids are analyzed by reverse-phase liquid chromatography-mass spectrometry (LC-MS). The retention time and mass-to-charge ratio of the L-allo-isoleucine derivative are compared to those of an authentic standard.[18]

6.2.2. NMR Spectroscopy

NMR spectroscopy can be used to differentiate between isoleucine and allo-isoleucine residues within an intact peptide.[19][20]

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY, HSQC, HMBC).

-

Spectral Analysis: The chemical shifts of the α- and β-protons of isoleucine and allo-isoleucine are distinct. Specifically, the α-proton of D-allo-isoleucine in teixobactin resonates at a higher chemical shift (4.36 ppm) compared to the L-isoleucine residues (4.03-4.29 ppm).[20]

6.2.3. Mass Spectrometry

Tandem mass spectrometry (MS/MS) can distinguish between isobaric leucine and isoleucine/allo-isoleucine residues.[21][22]

-

Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) if it is a large protein.

-

LC-MS/MS Analysis: The peptide fragments are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

-

Fragmentation Analysis: Collision-induced dissociation (CID) or electron-transfer dissociation (ETD) of the peptide ions generates characteristic fragment ions (w-ions) that can differentiate between leucine and isoleucine/allo-isoleucine.[21]

Elucidation of Biosynthetic Pathway

6.3.1. Gene Inactivation

-

Target Gene Identification: Identify the putative aminotransferase and isomerase genes in the biosynthetic gene cluster of the L-allo-isoleucine-containing peptide.

-

Construction of Gene Deletion Mutant: Generate a targeted gene deletion mutant of the producing microbial strain using established molecular biology techniques (e.g., CRISPR-Cas9 or homologous recombination).

-

Metabolite Analysis: Analyze the fermentation broth of the mutant strain by LC-MS and compare the production profile to the wild-type strain. Abolished or significantly reduced production of the L-allo-isoleucine-containing peptide in the mutant strain confirms the function of the inactivated gene.[4][5]

Implications for Drug Development

The discovery of L-allo-isoleucine in bioactive natural peptides opens up new avenues for drug development.

-

Novel Antimicrobial Agents: Peptides like teixobactin, with their unique mechanism of action and lack of resistance, are promising leads for the development of new antibiotics to combat multidrug-resistant pathogens.

-

Peptide Engineering: The understanding of the role of L-allo-isoleucine in peptide structure and function allows for the rational design of synthetic peptide analogues with improved potency, stability, and pharmacokinetic properties.[9]

-

Biosynthetic Engineering: The elucidation of the biosynthetic pathway for L-allo-isoleucine enables the possibility of engineering microorganisms to produce novel peptides with tailored properties.

Conclusion

L-allo-isoleucine is a fascinating example of how nature utilizes non-proteinogenic amino acids to expand the chemical and functional diversity of peptides. Its discovery in bioactive natural products has provided valuable insights into novel biosynthetic pathways and mechanisms of antimicrobial action. The continued exploration of L-allo-isoleucine-containing peptides and the application of the detailed experimental protocols outlined in this guide will undoubtedly accelerate the discovery and development of the next generation of peptide-based therapeutics.

References

- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 2. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering the Biosynthetic Origin of L-allo-Isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Desotamide Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Total Synthesis of Marformycins A and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Marformycin A | C43H68N8O10 | CID 122203789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Total Synthesis of Marformycins A and D - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. cbirt.net [cbirt.net]

- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 19. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity FMOC-L-allo-Isoleucine for Peptide Synthesis in Research and Drug Development

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of high-purity FMOC-L-allo-Isoleucine, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the commercial sources, key quality attributes, and detailed methodologies for its application, particularly in the development of novel peptide therapeutics.

Introduction to this compound

This compound is a protected form of L-allo-isoleucine, a non-proteinogenic amino acid and a diastereomer of L-isoleucine. The fluorenylmethoxycarbonyl (FMOC) protecting group on the alpha-amino group makes it ideal for stepwise incorporation into peptide chains using FMOC-based solid-phase peptide synthesis. The unique stereochemistry of the allo-isoleucine residue can significantly influence the conformation and, consequently, the biological activity of synthetic peptides, making it a valuable tool for peptide drug design and the creation of peptide libraries with enhanced properties.[1]

Commercial Suppliers and Quantitative Specifications

A number of reputable suppliers provide high-purity this compound for research and pharmaceutical development. The quality and purity of this reagent are paramount to ensure the successful synthesis of the target peptide with high fidelity. Below is a comparative table of specifications from prominent commercial suppliers.

| Supplier | Purity (by HPLC) | Appearance | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |

| Chem-Impex | ≥ 99% (Chiral HPLC)[2] | White powder[2] | 251316-98-0[2] | C₂₁H₂₃NO₄[2] | 353.4[2] | 0-8°C[2] |

| Creative Peptides | Information not publicly available | Information not publicly available | 251316-98-0[3] | C₂₁H₂₃NO₄ | 353.4 | Information not publicly available |

| United States Biological | Highly Purified[4] | Information not publicly available | 251316-98-0[4] | C₂₁H₂₃NO₄ | 353.4 | 4°C[4] |

| Aapptec Peptides | >99%[5] | Information not publicly available | 251316-98-0[6] | C₂₁H₂₃NO₄ | 353.4 | Information not publicly available |

| Santa Cruz Biotechnology | Information not publicly available | Information not publicly available | 251316-98-0[7] | C₂₁H₂₃NO₄[7] | 353.4[7] | Information not publicly available |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard protocols for FMOC-based solid-phase peptide synthesis. Below is a detailed methodology adapted from the synthesis of phytosulfokine (PSK) peptide analogs, which demonstrates the practical application of this unnatural amino acid.[8]

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Other required FMOC-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

-

Cold diethyl ether

Synthesis Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Synthesis Steps

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

First Amino Acid Deprotection: If starting with a pre-loaded resin, deprotect the FMOC group of the first amino acid by treating the resin with 20% piperidine in DMF.

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Subsequent Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The purity and identity of the final peptide should be confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To determine the purity of the peptide.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

The following diagram outlines the analytical workflow for peptide characterization.

Application in Modulating Signaling Pathways: The Phytosulfokine (PSK) Example

The incorporation of L-allo-isoleucine in place of L-isoleucine can significantly alter the biological activity of a peptide. A study on a phytosulfokine (PSK) peptide library demonstrated that replacing the native L-isoleucine with L-allo-isoleucine in the PSK peptide resulted in an analog with a significant increase in bioactivity.[8] This suggests that the altered stereochemistry of the allo-isoleucine residue may lead to a more favorable conformation for binding to its receptor, PSKR1.

Phytosulfokine is a plant peptide hormone that plays a role in cell proliferation and differentiation. The signaling pathway is initiated by the binding of PSK to its receptor, PSKR1, a leucine-rich repeat receptor-like kinase.

The diagram below illustrates the proposed signaling pathway and how an L-allo-isoleucine-containing PSK analog could enhance this pathway.

References

- 1. "Synthesis of Phytosulfokine Analogs as Probes for Studying Plant Signa" by Thomas Ntim [dc.etsu.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Creative Peptides [creative-peptides.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. scbt.com [scbt.com]

- 8. edepot.wur.nl [edepot.wur.nl]

An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-allo-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-allo-Isoleucine is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of novel peptides with unique structural and functional properties. As a diastereomer of L-isoleucine, its incorporation can significantly influence peptide conformation and biological activity. Ensuring the purity and stability of this reagent is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and the general characteristics of Fmoc-protected amino acids.

Physicochemical Properties and Storage

This compound is typically supplied as a white crystalline powder.[1] Proper storage is crucial to maintain its integrity and prevent degradation, which could otherwise lead to impurities in the final peptide product.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 0-8°C | [1] |

| Long-term Storage | Store in a refrigerator. | [1] |

| Shipping Temperature | Typically shipped at ambient temperature. | |

| Appearance | White powder | [1] |

| Handling | Keep container tightly closed in a dry and well-ventilated place. |

Stability Profile

The primary stability concern for all Fmoc-amino acids is their lability to basic conditions. The Fmoc group is intentionally designed to be stable under the acidic and neutral conditions of peptide coupling but readily cleaved by a base, typically a secondary amine like piperidine, to allow for the stepwise elongation of the peptide chain.

Table 2: General Stability Characteristics of Fmoc-Amino Acids

| Condition | Stability | Notes |

| Basic pH | Unstable | The Fmoc group is rapidly cleaved by bases, especially secondary amines. This is the basis for its use as a protecting group in SPPS. |

| Acidic pH | Stable | The Fmoc group is resistant to cleavage by acids, such as the trifluoroacetic acid (TFA) solutions used for final peptide cleavage from the resin. |

| Neutral pH | Generally Stable | Stable for short periods, but prolonged storage in solution, especially in polar aprotic solvents like DMF, may lead to some degradation. |

| Common Solvents (DMF, NMP) | Moderate | While soluble and used in these solvents for synthesis, long-term storage in solution is not recommended due to the potential for slow degradation. |

| Light Exposure | Generally Stable | While not a primary concern, it is good practice to store in amber vials or in the dark to prevent any potential photochemical reactions. |

| Temperature | Stable at Recommended Storage Temperatures | Degradation is accelerated at higher temperatures, especially in the presence of nucleophiles or bases. |

Degradation Pathway

The principal degradation pathway for this compound is the base-induced cleavage of the Fmoc group. This is a β-elimination reaction that proceeds via an E1cB mechanism. A base abstracts the acidic proton on the C9 of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amino acid.

Experimental Protocol: Stability Assessment of this compound

A general protocol to assess the stability of this compound can be designed based on standard analytical techniques for Fmoc-amino acids. The primary method for purity and degradation analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]

Objective: To determine the stability of this compound under various conditions (e.g., temperature, in solution) over time.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Solvents for stability study (e.g., DMF, NMP)

-

Temperature-controlled chambers/incubators

-

RP-HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).

-

For solution stability, dissolve the compound in the solvent of interest (e.g., DMF) to a known concentration.

-

For thermal stability, store solid samples in sealed vials at different temperatures (e.g., 4°C, 25°C, 40°C).

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm or 301 nm (for Fmoc group)

-

Injection Volume: 10-20 µL

-

-

Stability Study Execution:

-

Time Zero (T0): Analyze the initial purity of the solid sample and freshly prepared solutions.

-

Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw samples from the different storage conditions.

-

For solid samples, dissolve a weighed amount in the stock solution solvent for analysis.

-

For solutions, directly inject an aliquot for analysis.

-

-

Data Analysis:

-

Calculate the purity of this compound at each time point by determining the area percentage of the main peak relative to the total peak area in the chromatogram.

-

Identify and quantify any significant degradation products.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

-

Recommended Handling and Storage Workflow

To ensure the long-term stability and usability of this compound, a strict handling and storage workflow should be followed.

Conclusion